5-Sulfosalicylic acid dihydrate
Overview
Description
5-Sulfosalicylic acid dihydrate, also known as this compound, is a chemical compound with the molecular formula C₇H₆O₆S·2H₂O and a molecular weight of 254.21 g/mol . It is a white crystalline powder that is soluble in water, alcohol, and ether . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-sulfosalicylic acid dihydrate is proteins . It plays a vital role in reducing and fixing proteins in agarose and polyacrylamide gels . It also acts as a metal scavenger, forming complexes with metal ions .
Mode of Action
This compound interacts with its targets by causing the precipitation of dissolved proteins . This is measured from the degree of turbidity . It also forms proton-transfer dye complexes with diazo compounds such as 4-(phenyldiazenyl)aniline .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein electrophoresis . It serves as a fixing solution, stabilizing and immobilizing proteins during the process . This allows for accurate analysis of the proteins.
Pharmacokinetics
It is known to be soluble in water and alcohol , which suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the precipitation of proteins . This can be used to remove unwanted proteins from plasma samples, enabling more accurate and specific analysis of target substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and alcohol suggests that it might be more effective in aqueous environments. Furthermore, it is advised to keep this product in well-closed containers and protected from light , indicating that light and air exposure could affect its stability.
Biochemical Analysis
Biochemical Properties
5-Sulfosalicylic acid dihydrate plays a crucial role in biochemical reactions. It is primarily used as a fixing solution in protein electrophoresis, aiding in the separation of proteins . It forms complexes with metal ions, helping to remove them from solutions or bind to them for certain chemical processes . Furthermore, it has been reported to form 1:1 proton-transfer compounds with ortho-substituted monocyclic heteroaromatic Lewis bases .
Cellular Effects
This compound has shown to be effective against the breast cancer cell line, MCF-7, with less toxicity . It has been observed to reduce the viability of MCF-7 cells . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is a polyfunctional metal chelating ligand that may be used to form metal coordination complexes . It can bind to various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been utilized in the synthesis of polyfunctional 3-pyrrolin-2-one molecules . This process presents numerous notable benefits such as shorter reaction time, simple and eco-friendly procedure, excellent yield, broad applicability across various substrates, and the use of a cost-effective, easily accessible and biodegradable catalyst .
Metabolic Pathways
Given its role as a metal chelating agent, it is likely to interact with enzymes or cofactors involved in metal ion homeostasis .
Transport and Distribution
Given its solubility characteristics, it is likely to be transported and distributed within cells and tissues effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Sulfosalicylic acid dihydrate can be synthesized by heating salicylic acid with concentrated sulfuric acid . Another method involves the reaction of salicylic acid with sulfur trioxide or chlorosulfonic acid . The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using salicylic acid and sulfuric acid . The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-Sulfosalicylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl hal
Properties
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S.2H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDKTFQBRFWJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073983 | |
Record name | Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-83-3 | |
Record name | 5-Sulfosalicylic acid dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-5-sulfobenzoic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFOSALICYLIC ACID DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09NGQ462S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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